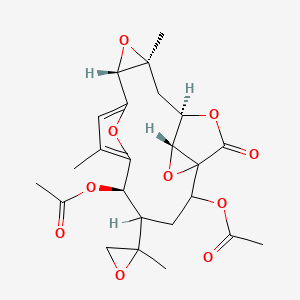
1,2,4-Trimethyl-5-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethyl-5-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of three methyl groups and one nitroso group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-5-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2,4-trimethylbenzene followed by reduction to form the nitroso derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The reduction step can be achieved using zinc dust and ammonium chloride in an aqueous medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-5-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and ammonium chloride are frequently used for reduction reactions.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,2,4-Trimethyl-5-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-5-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the methyl groups.
1,2,4-Trimethylbenzene: Lacks the nitroso group.
1,3,5-Trimethylbenzene: Different arrangement of methyl groups.
Uniqueness
1,2,4-Trimethyl-5-nitrosobenzene is unique due to the presence of both the nitroso group and the specific arrangement of methyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
158815-55-5 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C9H11NO/c1-6-4-8(3)9(10-11)5-7(6)2/h4-5H,1-3H3 |
InChI Key |
XDBFNPJWKNRALW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)






